![molecular formula C12H14O B6299252 {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2165347-55-5](/img/structure/B6299252.png)
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
Overview
Description
“{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol” is a chemical compound with the CAS Number: 2165347-55-5 . It has a molecular weight of 174.24 and its IUPAC name is (3-phenylbicyclo[1.1.1]pentan-1-yl)methanol . The compound is in the form of a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol” is 1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 . This indicates that the compound has a bicyclic structure with a phenyl group attached to one of the bridgehead carbons and a methanol group attached to the other.Physical And Chemical Properties Analysis
“{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol” is a pale-yellow to yellow-brown liquid . Its molecular weight is 174.24 , and its linear formula is C12H14O .Scientific Research Applications
Photochemistry and Radical Intermediates
- A study on the methane monooxygenase (MMO) system from Methylococcus capsulatus (Bath) utilized various mechanistic probes, including bicyclo[2.1.0]pentane, to investigate the formation of radical intermediates in the catalytic cycle. Hydroxylation of these substrates provided insights into the MMO's radical-based reactions (Liu, Johnson, Newcomb, & Lippard, 1993).
Photochromic Units and Fluorescence
- Research involving the synthesis of bis-1,3-(4-iodophenyl)bicyclo[1.1.1]pentane, which is related to the chemical structure of interest, highlighted its use in linking photochromic units and a fluorescent anthracene derivative. This study demonstrated quantitative resonance energy transfer between these components (de Meijere et al., 2007).
Charge Transfer States in Disilane Derivatives
- An investigation into 1-(p-cyanophenyl)-2-(pentamethyldisilanyl)cyclopentene, which exhibits fluorescence behavior relevant to charge-transfer states, could provide insights into similar structural analogs like "{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol." These findings offer a foundation for understanding the photophysical properties of related compounds (Steinmetz, Yu, & Li, 1994).
Synthesis of Nitrogen- and Oxygen-Containing Heterocycles
- The compound 3-[(alkylsulfanyl)methyl]pentane-2,4-diones, which shares structural similarities with "{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol," was utilized in synthesizing nitrogen- and oxygen-containing heterocycles. This research can be informative for understanding the reactivity and potential applications of similar bicyclic compounds (Баева, Нугуманов, Гатауллин, & Фатыхов, 2020).
High-Performance Diesel Fuel Blends
- A study exploring the use of 1-pentanol, a higher-chain alcohol, as a blend with diesel fuel, provides insights into the potential of bicyclic alcohols like "{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol" for similar applications. This research highlights the emission characteristics and power generation capabilities of such blends (Yilmaz & Atmanli, 2017).
Ligand Synthesis in Coordination Chemistry
- Phenyl(1,3,5-triaza-7-phosphatricyclo[3.3.1.1(3,7)]dec-6-yl)methanol (PZA) and its derivatives, which are related to "{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol," were synthesized and used as ligands in coordination chemistry, demonstrating potential applications in catalysis and material science (Erlandsson, Gonsalvi, Ienco, & Peruzzini, 2008).
Safety and Hazards
properties
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXQMBITZDVAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





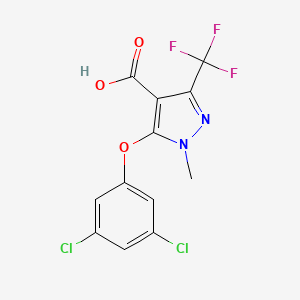
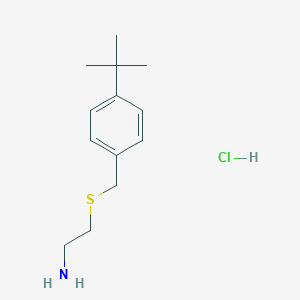
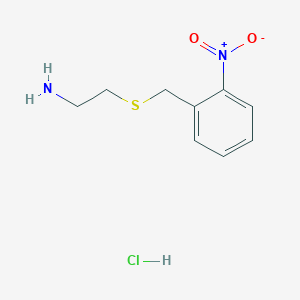
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
![1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)
![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
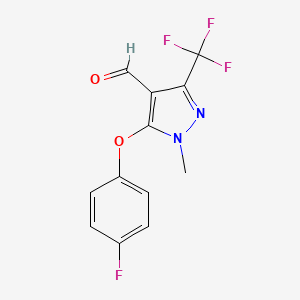
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)
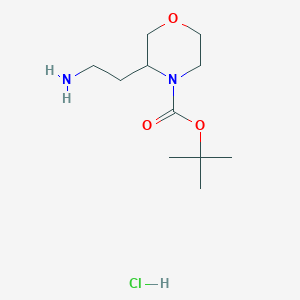
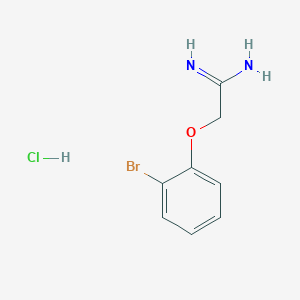
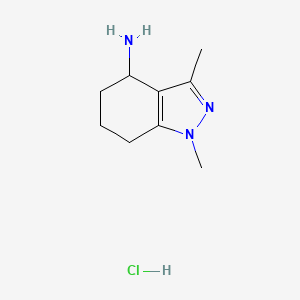
![2-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6299239.png)